5-Fluoro-1-methyl-1H-indazole-6-boronic acid
Overview
Description
5-Fluoro-1-methyl-1H-indazole-6-boronic acid is a boronic acid derivative and heterocyclic organic compound . It has the molecular formula C8H8BFN2O2 .
Molecular Structure Analysis
The linear formula of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid is C8H8BFN2O2 . The molecular weight is 193.97 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro-1-methyl-1H-indazole-6-boronic acid are not found in the search results, boronic acids are generally used in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
5-Fluoro-1-methyl-1H-indazole-6-boronic acid is a solid substance . It should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Nuclear Magnetic Resonance and Molecular Structure Studies
5-Fluoro-1-methyl-1H-indazole-6-boronic acid and its related compounds have been studied using nuclear magnetic resonance (NMR) spectroscopy. For instance, the molecular structure and resonance states of 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA), a similar compound, were investigated using various NMR techniques. These studies revealed different resonance states of the molecule under variable temperatures and solvent conditions (Dikmen, 2018).
Crystal Structure and Vibrational Spectra
Research has also been conducted on the crystal structure and vibrational spectra of related boronic acid derivatives. For example, 4M1HI5BA's molecular structure and vibrational properties were analyzed using Raman, FT-IR, XRD spectroscopy, and DFT simulations. These studies provide insights into the conformational stability and electronic properties of such molecules (Dikmen, 2017).
Regiospecific Synthesis Applications
5-Fluoro-1-methyl-1H-indazole-6-boronic acid's framework is useful in regiospecific synthesis approaches. For example, N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers have been synthesized using palladium-catalyzed Suzuki coupling, highlighting the utility of such compounds in creating specific molecular configurations (Dandu et al., 2007).
Synthesis of Other Important Intermediates
This compound is also integral in synthesizing other important intermediates. For instance, its analog, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, is a key intermediate for phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).
Impact on Boronic Acid Research
The study of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid and similar compounds has contributed significantly to boronic acid research. For example, the properties of fluoro-substituted boronic acids, including their acidity, hydrolytic stability, and spectroscopic properties, are of great interest in various scientific applications, ranging from organic synthesis to medicinal chemistry (Gozdalik et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(5-fluoro-1-methylindazol-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFN2O2/c1-12-8-3-6(9(13)14)7(10)2-5(8)4-11-12/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXIINILKOWIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)C=NN2C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-methyl-1H-indazole-6-boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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